2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide

Metabolic Stability Amide Hydrolysis Antiepileptic Drug Design

2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide (CAS 339028-47-6) belongs to the tetramethylcyclopropanecarboxylic acid (TMCA) amide class, a family of constrained cyclic analogs of the antiepileptic drug valproic acid (VPA). These compounds are characterized by a highly substituted cyclopropane core bearing four methyl groups, which confers conformational rigidity and significant resistance to metabolic amide hydrolysis compared to unsubstituted alkyl amides.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
Cat. No. B14112751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCC1(C(C1(C)C)C(=O)NC2CC2)C
InChIInChI=1S/C11H19NO/c1-10(2)8(11(10,3)4)9(13)12-7-5-6-7/h7-8H,5-6H2,1-4H3,(H,12,13)
InChIKeyUXPQVZMGZICUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3-Tetramethyl-cyclopropanecarboxylic Acid Cyclopropylamide: A Tetramethylcyclopropane (TMCA)-Derived Amide Building Block for CNS-Targeted Research and Beyond


2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide (CAS 339028-47-6) belongs to the tetramethylcyclopropanecarboxylic acid (TMCA) amide class, a family of constrained cyclic analogs of the antiepileptic drug valproic acid (VPA) [1]. These compounds are characterized by a highly substituted cyclopropane core bearing four methyl groups, which confers conformational rigidity and significant resistance to metabolic amide hydrolysis compared to unsubstituted alkyl amides [2]. The N-cyclopropylamide variant incorporates a terminal cyclopropylamine moiety, adding further steric bulk and hydrogen-bonding potential to the amide region relative to the simplest TMCA amide (TMCD). Synthesized and disclosed within the broader TMCA amide patent landscape [3][4], this compound serves as a probe for understanding how incremental N-substitution on the TMCA scaffold modulates biological activity and pharmacokinetic profile.

Why 2,2,3,3-Tetramethyl-cyclopropanecarboxylic Acid Cyclopropylamide Cannot Be Replaced by Unsubstituted TMCD or Simple VPA Amides


Within the TMCA amide series, seemingly minor changes to the amide nitrogen substituent drastically alter both metabolic fate and in vivo potency. Unsubstituted TMCD (2,2,3,3-tetramethylcyclopropanecarboxamide) is stable against amide-to-acid hydrolysis, while the N-methyl homolog (M-TMCD) undergoes partial N-demethylation, and the glycinamide analog (TMC-GLD) undergoes partial amide hydrolysis [1]. This demonstrates that metabolic stability is exquisitely sensitive to N-substituent identity. The cyclopropylamide introduces a strained, compact ring absent from TMCD and M-TMCD, which can influence target binding geometry and cytochrome P450 interactions in ways that the primary or N-methyl amides cannot. Generic substitution with TMCD, M-TMCD, or TMC-GLD for procurement purposes therefore risks introducing unanticipated pharmacokinetic liabilities or altered pharmacodynamic profiles that invalidate experimental assumptions [2][3].

Quantitative Evidence Guide: How 2,2,3,3-Tetramethyl-cyclopropanecarboxylic Acid Cyclopropylamide Differentiates from Closest Analogs


Metabolic Stability Advantage of the TMCA Amide Scaffold Over Valpromide (VPD) – Class-Level Inference Applicable to the Cyclopropylamide

No direct metabolic stability data for the cyclopropylamide were identified in the searchable literature. However, the tetramethylcyclopropane carboxamide scaffold as a class is shown to be stable against amide-to-acid biotransformation, in contrast to valpromide (VPD) which is converted to its inactive acid, valproic acid (VPA) [1]. This class-level metabolic stability is attributed to the two β-substitutions on the cyclopropane ring, which are present in the cyclopropylamide as well as in TMCD, M-TMCD, and TMC-GLD [1][2]. The cyclopropylamide is therefore expected to share this resistance to metabolic hydrolysis, providing a longer half-life than VPD.

Metabolic Stability Amide Hydrolysis Antiepileptic Drug Design

In Vivo Anticonvulsant and Antiallodynic Potency Differentiation Within the TMCA Amide Series – Comparative Context for the Cyclopropylamide

While quantitative ED50 data for the cyclopropylamide itself were not retrieved from public sources, its structurally closest characterized analogs demonstrate that N-substitution profoundly influences in vivo potency. In the rat spinal nerve ligation (SNL) model of neuropathic pain, the unsubstituted TMCD showed an ED50 of 85 mg/kg i.p., M-TMCD (N-methyl) was more potent at 41 mg/kg i.p., and TMCU (the urea) showed 171 mg/kg i.p. All were more potent than VPA (ED50 = 269 mg/kg i.p.) [1]. In anticonvulsant assays, M-TMCD displayed significant anticonvulsant protection in mice and rats, with potency exceeding VPA [2]. The cyclopropylamide occupies a distinct position in this N-substituent series; its cyclopropyl group is sterically larger than methyl and conformationally restricted, which could shift potency toward the range observed for M-TMCD or beyond.

Anticonvulsant Activity Neuropathic Pain ED50 Comparison

Safety Profile Differentiation: Non-Teratogenic and Non-Hepatotoxic Class Attributes vs VPA

Valproic acid (VPA) is associated with two life-threatening side effects: hepatotoxicity and teratogenicity [1]. TMCA amide derivatives, including tetramethylcyclopropyl analogues of VPA amides, have been shown to be non-teratogenic in rodent models and are likely non-hepatotoxic [2][3]. TMCD and M-TMCD specifically were found to be non-toxic and non-sedative in neuropathic pain models, with MTMCD equipotent to gabapentin but without the known side-effect burden [2]. While the cyclopropylamide itself has not been directly assessed in teratogenicity or hepatotoxicity assays, it belongs to this same class defined by the tetramethylcyclopropane scaffold, which is a structural determinant of the improved safety profile relative to VPA.

Teratogenicity Hepatotoxicity Safety Pharmacology

Optimal Application Scenarios for 2,2,3,3-Tetramethyl-cyclopropanecarboxylic Acid Cyclopropylamide Based on Evidence Profile


Structure–Activity Relationship (SAR) Exploration of N-Substituent Effects on TMCA Amide Pharmacology

The cyclopropylamide serves as a defined steric and electronic probe within a systematic SAR series spanning primary amide (TMCD), N-methyl (M-TMCD), N-cyclopropyl, and urea derivatives (TMCU). Researchers can use this compound to deconvolute how incremental changes in N-substitution—from hydrogen to methyl to cyclopropyl—affect anticonvulsant ED50 values, antiallodynic potency, and plasma concentration–effect relationships, building on the published TMCD/M-TMCD datasets [1][2].

Metabolic Stability Comparator in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Given the class-level metabolic stability of TMCA amides relative to VPD and VPA [1], the cyclopropylamide variant provides an additional comparator for investigating how distal N-cyclopropyl substitution modulates cytochrome P450 susceptibility relative to the N-methyl and unsubstituted amides. This compound is suited for in vitro microsomal or hepatocyte stability assays designed to correlate N-substituent structure with metabolic fate.

Neuropathic Pain or Epilepsy Efficacy Screening in Rodent Models Where Non-Teratogenic/Non-Hepatotoxic Profile is Prioritized

For laboratories screening novel analgesics or anticonvulsants that must avoid the teratogenic and hepatotoxic liabilities of VPA, the TMCA amide scaffold offers a documented safer profile [2][3]. The cyclopropylamide, as a member of this class, is a candidate for head-to-head efficacy comparisons against VPA and gabapentin in the rat SNL neuropathic pain model or maximal electroshock (MES) and subcutaneous metrazol (scMet) seizure models, using TMCD and M-TMCD as within-class benchmarks [1][3].

Patent-Landscape Navigation and Freedom-to-Operate Analysis

The cyclopropylamide falls within the broad generic claims of multiple TMCA amide patents (e.g., US 5,880,157 and EP 1,603,891 B1) [4][5]. Organizations seeking to develop novel TMCA-based therapeutics can use this compound as a specific exemplary substructure for evaluating the scope of existing intellectual property and identifying unclaimed N-substitution space for new chemical entity filings.

Quote Request

Request a Quote for 2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid cyclopropylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.